Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
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Description
This compound represents a complex organic molecule, characterized by a multifaceted molecular structure and significant chemical reactivity.
Synthesis Analysis
The synthesis process for complex molecules like this often involves multi-step organic reactions. For example, Bradbury et al. (1982) described the synthesis of a related compound, ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, involving Cope rearrangement and further unsaturation introduced by dichlorodicyanobenzoquinone (Bradbury, Gilchrist, & Rees, 1982).
Molecular Structure Analysis
The compound exhibits a complex molecular structure, likely with multiple rings and functional groups. Kurbanova et al. (2009) studied similar molecules and determined their crystal structures via X-ray diffraction, which is a common method for analyzing complex molecular structures (Kurbanova et al., 2009).
Chemical Reactions and Properties
Compounds with multiple functional groups and rings can undergo a variety of chemical reactions. For instance, Bradbury et al. (1982) found that their compound underwent unimolecular skeletal rearrangement and 4 + 2 cycloaddition reactions (Bradbury, Gilchrist, & Rees, 1982).
Physical Properties Analysis
Physical properties like melting point, boiling point, and solubility are influenced by molecular structure. Ganapathy et al. (2013) discussed the crystal structure of a related compound, which can give insights into its physical properties (Ganapathy, Damodharan, Manickam, & Sanmargam, 2013).
Chemical Properties Analysis
The chemical properties of such compounds are determined by functional groups and molecular arrangement. For instance, Yu et al. (2003) studied a related compound, focusing on its radiolabeling and biodistribution, revealing insights into its chemical behavior (Yu et al., 2003).
Scientific Research Applications
Crystal Structure Analysis
The compound has been analyzed for its crystal structure, revealing intricate molecular conformations and hydrogen-bonding interactions. Such studies are essential in understanding the molecular architecture and potential interactions of the compound, which could have implications in various fields like material science and drug design. For instance, the study of a structurally similar compound, 18'-epivinblastine, revealed detailed insights into its molecular conformation (Lynch, Stamford, Magnus, & Davis, 1991).
Synthetic Methodologies
Research has focused on synthesizing variants of this compound and studying their rearrangements and reactions. Such synthesis studies are crucial for developing new compounds with potential applications in pharmaceuticals, materials science, and organic chemistry. For example, the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate and its subsequent reactions have been explored (Bradbury, Gilchrist, & Rees, 1982).
Biogenic Compounds and Potential Applications
This compound and its derivatives have been studied as part of a broader investigation into biogenic compounds, particularly in their potential use as natural antioxidative and anti-inflammatory agents. Such research contributes to the development of new natural products for pharmaceutical and nutraceutical applications. For instance, biogenic antioxidative and anti-inflammatory aryl polyketides from the venerid bivalve clam Paphia malabarica were explored for their natural antioxidative and anti-inflammatory properties (Joy & Chakraborty, 2017).
Radiolabeling and Drug Development
The compound has been a subject of study in the context of radiolabeling and its potential as a neuroprotective drug. Such studies are vital for the development of new diagnostic and therapeutic agents in medicine. For example, a study on methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate explored its potential as a neuroprotective drug and its biodistribution (Yu et al., 2003).
properties
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O9/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3/t28-,29-,38+,39-,40-,43-,44-,45+,46+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFUUCHXSFIPMH-VSBPWMKXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H56N4O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601962 |
Source
|
Record name | PUBCHEM_20055311 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Deoxy Vincristine | |
CAS RN |
68135-16-0 |
Source
|
Record name | PUBCHEM_20055311 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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